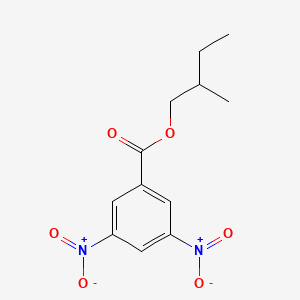
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, also known as EEP, is a synthetic compound with a wide range of applications in the scientific field. It is a versatile compound that is used in many areas of research, from organic synthesis to drug development. EEP is a highly reactive compound that can be used in a variety of reactions, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Polymorphism and Analytical Challenges
A notable study conducted by Vogt et al. (2013) focused on the polymorphism of a closely related compound, investigating its analytical challenges. Through spectroscopic and diffractometric techniques, two polymorphic forms were characterized, highlighting the difficulties in distinguishing these forms due to their similar spectra and diffraction patterns. This research underscores the complexity of analyzing and characterizing compounds like Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, especially when polymorphism is involved (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Pyrido[2,3-d]pyrimidines
Harutyunyan et al. (2015) described a one-step synthesis method that could potentially be applied to derivatives of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This method involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, showcasing the versatility of pyrimidin-5-yl compounds in synthesizing complex heterocyclic structures. This research opens doors for synthesizing a wide array of pyrido[2,3-d]pyrimidines, which could have numerous applications in drug development and materials science (Harutyunyan, Panosyan, Chishmarityan, Tamazyan, & Ayvazyan, 2015).
Crystal Structure Insights
Research into the crystal structure of compounds similar to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate can provide valuable insights into their properties and potential applications. For instance, Liu et al. (2012) explored the crystal structure of Dabigatran etexilate tetrahydrate, revealing the importance of intramolecular and intermolecular hydrogen bonds in determining the compound's stability and interactions. Such studies are crucial for understanding how the structural features of these compounds influence their behavior and functionality in various applications (Liu, Zhang, Cai, Xu, & Shen, 2012).
Enzyme-catalyzed Synthesis
The enzyme-catalyzed synthesis of derivatives of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate has been explored, showcasing the potential for efficient and selective synthesis methods. Brem et al. (2010) developed a multienzymatic procedure for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This method represents a significant advancement in the synthesis of stereochemically complex compounds, potentially applicable to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate derivatives (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPKSYRUQRFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)







![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)



